6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Description
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H11ClF6N6O2 and its molecular weight is 516.79. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Fused Heterocycles
The compound is used in the microwave-assisted synthesis of fused heterocycles, particularly in generating trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other triazine derivatives. This method showcases the compound's utility in synthesizing heterocycles with trifluoromethyl groups, demonstrating its role in advanced organic synthesis and potentially in pharmaceuticals and material sciences (Shaaban, 2008).
Oxidation of Pyrazolines
The compound serves as a novel reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This highlights its role as a catalyst or reagent in organic transformations, contributing to the synthesis of pyrazoles which are prevalent in various biologically active compounds (Zolfigol et al., 2006).
Synthesis of Fused [1,2,4]Triazine Systems
Research emphasizes its involvement in the synthesis of benzoyl and benzyl derivatives of [1,2,4]triazine-3,5-dione. This work underlines the compound's versatility in the synthesis of fused triazine systems, a class of compounds known for their diverse biological activities (Massry, 2003).
Synthesis of Pyrazolopyrimidine and Triazine Derivatives
The compound is pivotal in synthesizing pyrazolopyrimidine and triazine derivatives, showcasing its utility in creating complex molecular architectures. These findings demonstrate the compound's applicability in constructing molecular structures with potential pharmacological activities (Rateb, 2014).
Chemical Reactivity and Structural Studies
Studies reveal the compound's reactivity towards azole diazonium salts, leading to the formation of pyrazolo[5,1-c]triazine derivatives. This reactivity profile signifies its potential in chemical synthesis, particularly in constructing triazine-based molecular frameworks with possible applications in materials science and pharmacology (Elneairy, 2010).
Properties
IUPAC Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N6O2/c1-31-17(34)15(30-32(18(31)35)12-4-2-3-10(7-12)19(22,23)24)14-5-6-29-33(14)16-13(21)8-11(9-28-16)20(25,26)27/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGUQPJFQFBKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NN3C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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